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Abstract
This application note details a stability-indicating Ultra-Performance Liquid Chromatography

(UPLC) method for the separation, identification, and quantification of Ixazomib and its

process-related and degradation impurities. Ixazomib, an oral proteasome inhibitor, is

susceptible to degradation under various stress conditions, making a robust analytical method

crucial for ensuring its quality, safety, and efficacy. The described method is rapid, sensitive,

and specific, making it suitable for quality control and stability studies of Ixazomib in bulk drug

and pharmaceutical formulations.

Introduction
Ixazomib (marketed as Ninlaro®) is a second-generation, orally bioavailable proteasome

inhibitor approved for the treatment of multiple myeloma. The chemical structure of Ixazomib

contains a boronic acid moiety, which is crucial for its biological activity but also susceptible to

degradation. Regulatory agencies require comprehensive impurity profiling to ensure the safety

and quality of pharmaceutical products. Therefore, a validated, stability-indicating analytical

method is essential to monitor and control impurities in Ixazomib. This document provides a

detailed protocol for a UPLC method capable of separating Ixazomib from its known impurities

and degradation products generated under forced degradation conditions.

Experimental
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UPLC System: A UPLC system equipped with a photodiode array (PDA) detector or a UV

detector.

Mass Spectrometer (Optional but Recommended): A high-resolution mass spectrometer

(HRMS) for peak identification and characterization.

Column: A suitable reversed-phase UPLC column (e.g., C18, 1.7 µm particle size). A specific

example is a Waters Acquity UPLC BEH C18 column.

Software: Chromatography data acquisition and processing software (e.g., Empower).

Solvents: HPLC or UPLC grade acetonitrile, methanol, and water.

Reagents: Formic acid, hydrochloric acid, sodium hydroxide, hydrogen peroxide.

Chromatographic Conditions
A validated UPLC method for the analysis of Ixazomib and its impurities is summarized below.

This method is based on established and published analytical procedures.[1][2]
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Parameter Condition

Column
Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x

100 mm

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient Elution

A time-based gradient should be optimized for

the separation of all relevant impurities. A typical

gradient might start at a low percentage of

Mobile Phase B, ramp up to a high percentage

to elute all compounds, and then return to initial

conditions for re-equilibration.

Flow Rate 0.3 mL/min

Injection Volume 1-5 µL

Column Temperature 40 °C

Detection Wavelength
UV detection at a wavelength optimized for

Ixazomib and its impurities (e.g., 270 nm).

Run Time

Approximately 10-15 minutes, sufficient to elute

all impurities and the active pharmaceutical

ingredient (API).

Standard and Sample Preparation
Standard Solution: Prepare a stock solution of Ixazomib reference standard in a suitable

diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by diluting the

stock solution to the desired concentration for calibration curves and system suitability

checks.

Sample Solution: Prepare the sample solution by dissolving the Ixazomib drug substance or

the contents of a capsule in the diluent to achieve a target concentration.

Impurity Spiked Sample: For method development and validation, a sample solution spiked

with known impurities is prepared to demonstrate the separation capability of the method.
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Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the

analytical method.[1][3] Ixazomib is subjected to various stress conditions to induce

degradation.

Stress Conditions:
Acid Hydrolysis: 2N HCl at 90°C for 9 hours.[3]

Base Hydrolysis: 1.0N NaOH at 70°C for 30 minutes.[3]

Oxidative Degradation: 0.5% v/v hydrogen peroxide at room temperature for 3 hours.[3]

Thermal Degradation: 70°C for 24 hours.[3]

Photolytic Degradation: Exposure to UV light for 24 hours.[1][3]

Water Hydrolysis: 90°C for 12 hours.[3]

After exposure to the stress conditions, the samples are diluted with the diluent and analyzed

by the UPLC method. The chromatograms are examined for the appearance of degradation

products and the decrease in the peak area of Ixazomib.

Results and Discussion
The UPLC method described provides excellent separation of Ixazomib from its potential

impurities and degradation products. The principal degradation pathways for Ixazomib have

been identified as oxidative deboronation and hydrolysis of the amide bond.[1]

Quantitative Data Summary
The following table summarizes the typical retention times and mass-to-charge ratios (m/z) for

Ixazomib and some of its known impurities. The exact values may vary slightly depending on

the specific UPLC system and conditions used.
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Compound
Retention Time (min)
(Approximate)

[M+H]+ (m/z)

Impurity A
To be determined

experimentally
Varies

Impurity B
To be determined

experimentally
Varies

Impurity C
To be determined

experimentally
Varies

Ixazomib
To be determined

experimentally
Varies

Method Validation
The analytical method should be validated according to ICH guidelines.[3] The validation

parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of

components that may be expected to be present, such as impurities, degradants, and matrix

components.

Linearity: The ability of the method to obtain test results that are directly proportional to the

concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a

sample that can be detected and quantified, respectively, with acceptable precision and

accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate

variations in method parameters.
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Conclusion
The UPLC method presented in this application note is a robust, sensitive, and specific method

for the analysis of Ixazomib and its impurities. It is suitable for routine quality control testing and

for stability studies of Ixazomib drug substance and drug product. The method's ability to

separate the active ingredient from its degradation products makes it a valuable tool in drug

development and manufacturing.

Protocols
Protocol 1: Preparation of Mobile Phases

Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of UPLC-grade

water. Mix well and degas.

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of UPLC-

grade acetonitrile. Mix well and degas.

Protocol 2: Preparation of Standard and Sample
Solutions

Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).

Ixazomib Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of

Ixazomib reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and

dilute to volume with the diluent.

Working Standard Solution (e.g., 10 µg/mL): Dilute 10 mL of the Standard Stock Solution to

100 mL with the diluent.

Sample Solution (e.g., 100 µg/mL of Ixazomib): Accurately weigh a quantity of the sample

(bulk drug or formulation) equivalent to about 10 mg of Ixazomib and transfer it to a 100 mL

volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes to dissolve, and then

dilute to volume with the diluent.

Protocol 3: UPLC System Operation and Data
Acquisition
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Set up the UPLC system with the column and mobile phases as described in the

"Chromatographic Conditions" table.

Equilibrate the column with the initial mobile phase composition for at least 15 minutes or

until a stable baseline is achieved.

Perform a blank injection (diluent) to ensure the system is clean.

Inject the standard solution to check for system suitability (e.g., retention time, peak area,

tailing factor).

Inject the sample solutions and any control samples.

Acquire the data for the specified run time.

After the analysis, wash the column with a high percentage of the organic mobile phase and

then store it in an appropriate solvent.
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Caption: Workflow for UPLC analysis of Ixazomib impurities.
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Caption: Forced degradation study workflow for Ixazomib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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